1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, an indole ring, and a urea linkage
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-22-7-6-12-8-13(2-4-15(12)22)16(23)10-20-19(24)21-14-3-5-17-18(9-14)26-11-25-17/h2-9,16,23H,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQAVKQOIOIQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Overview
The synthesis of 1-(benzo[d]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea proceeds via three critical stages:
- Synthesis of 2-amino-1-(1-methyl-1H-indol-5-yl)ethanol (indole-containing β-amino alcohol).
- Preparation of benzo[d]dioxol-5-yl isocyanate (benzodioxole isocyanate precursor).
- Urea bond formation between the amino alcohol and isocyanate.
The convergent approach ensures modularity, enabling independent optimization of each fragment before final coupling.
Detailed Synthetic Procedures
Synthesis of 2-Amino-1-(1-Methyl-1H-Indol-5-yl)ethanol
Henry Reaction for Nitro Alcohol Formation
The indole-bearing β-nitro alcohol intermediate is synthesized via a Henry reaction between 1-methyl-1H-indole-5-carbaldehyde and nitromethane:
Reagents :
- 1-Methyl-1H-indole-5-carbaldehyde (1 eq.), nitromethane (1.2 eq.), NaOH (1.5 eq.), ethanol (solvent).
Procedure :
- Dissolve 1-methyl-1H-indole-5-carbaldehyde in ethanol under nitrogen.
- Add nitromethane and aqueous NaOH dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Acidify with HCl, extract with ethyl acetate, and purify via flash chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : ~78% (pale-yellow solid).
Nitro Group Reduction to Amine
The β-nitro alcohol is reduced to the corresponding β-amino alcohol using catalytic hydrogenation:
Reagents :
- β-Nitro alcohol (1 eq.), H₂ (1 atm), 10% Pd/C (5 wt%), ethanol (solvent).
Procedure :
- Suspend β-nitro alcohol and Pd/C in ethanol.
- Stir under H₂ atmosphere for 6 hours.
- Filter through Celite and concentrate under reduced pressure.
Preparation of Benzo[d]dioxol-5-yl Isocyanate
Amination of Benzo[d]dioxol-5-ol
Reagents :
Procedure :
- Heat benzo[d]dioxol-5-ol with aqueous NH₃ and CuSO₄ at 100°C for 8 hours.
- Extract with dichloromethane and dry over Na₂SO₄.
Yield : ~70% (white crystals).
Phosgenation to Isocyanate
Reagents :
Procedure :
- Dissolve amine in THF and cool to 0°C.
- Add triphosgene and DIPEA dropwise.
- Stir at room temperature for 2 hours.
- Filter and concentrate under vacuum.
Urea Bond Formation
Reagents :
- 2-Amino-1-(1-methyl-1H-indol-5-yl)ethanol (1 eq.), benzo[d]dioxol-5-yl isocyanate (1.1 eq.), DCM (solvent).
Procedure :
- Dissolve amino alcohol in DCM under nitrogen.
- Add isocyanate dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Wash with water, dry over MgSO₄, and purify via recrystallization (ethanol/water).
Yield : ~80% (off-white solid).
Optimization and Challenges
Reaction Condition Optimization
- Solvent Selection : Dichloromethane (DCM) outperforms THF in urea yield due to better isocyanate solubility.
- Temperature Control : Exothermic urea formation requires slow isocyanate addition at 0°C to minimize side reactions.
- Purification : Recrystallization from ethanol/water (1:1) achieves >95% purity, whereas silica gel chromatography leads to product decomposition.
Analytical Characterization
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₄ |
| Molecular Weight | 353.38 g/mol |
| Melting Point | 218–220°C |
| Solubility | DMSO > ethanol > water |
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)urea
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1H-indol-5-yl)ethyl)urea
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
Uniqueness
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzo[d][1,3]dioxole moiety and an indole ring linked by a urea group makes it a versatile compound for various applications.
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea , with the CAS number 1705039-29-7 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 355.4 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole moiety and an indole derivative, which are known for their biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. The biological evaluation of related compounds has shown promising results against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of synthesized compounds similar to our target compound on three cancer cell lines: HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that several derivatives exhibited significant cytotoxicity with IC values lower than those of standard chemotherapeutics like doxorubicin .
- For instance, compounds derived from benzo[d][1,3]dioxole showed IC values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, compared to doxorubicin's IC values of 7.46 µM, 8.29 µM, and 4.56 µM respectively .
-
Mechanisms of Action :
- The anticancer mechanisms were investigated through multiple assays including:
- EGFR Inhibition : The compound was noted to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Assessment : Annexin V-FITC assays demonstrated that the compound induces apoptosis in cancer cells.
- Cell Cycle Analysis : Flow cytometry revealed that treated cells exhibited cell cycle arrest at specific phases.
- Mitochondrial Pathway Proteins : The expression levels of Bax and Bcl-2 proteins were analyzed to understand the apoptotic pathways activated by the compound .
- The anticancer mechanisms were investigated through multiple assays including:
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | EGFR Inhibition |
| Doxorubicin | HCT116 | 8.29 | Apoptosis Induction |
| Doxorubicin | MCF7 | 4.56 | Cell Cycle Arrest |
| Our Compound | HepG2 | 2.38 | EGFR Inhibition |
| Our Compound | HCT116 | 1.54 | Apoptosis Induction |
| Our Compound | MCF7 | 4.52 | Cell Cycle Arrest |
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea?
The synthesis typically involves multi-step reactions:
- Formation of the benzodioxole moiety : Cyclization of catechol derivatives with formaldehyde or dihalomethanes under acidic conditions .
- Introduction of the indole group : Alkylation or coupling reactions using 1-methyl-1H-indol-5-yl derivatives, often requiring protecting groups for the indole nitrogen to prevent side reactions .
- Urea linkage formation : Reaction of an isocyanate or carbamate intermediate with the hydroxyethyl group, facilitated by coupling agents like carbodiimides (e.g., EDC/HOBt) in anhydrous solvents such as DMF or THF . Purification methods include column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization. Yield optimization often requires temperature control (0–25°C) and inert atmospheres .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Key analytical techniques:
- NMR spectroscopy : 1H/13C NMR to confirm the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and indole (δ 7.2–7.8 ppm for aromatic protons) moieties .
- Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight (e.g., calculated [M+H]+ = ~435.4 g/mol) .
- X-ray crystallography : For absolute stereochemistry determination, particularly for the hydroxyethyl chiral center .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What initial biological screening approaches are recommended to evaluate its bioactivity?
- Kinase inhibition assays : Test against FGFR, EGFR, or other tyrosine kinases due to structural similarities to urea-based kinase inhibitors (e.g., IC50 determination via ADP-Glo™ assays) .
- Anticancer activity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action (MoA) of this compound?
- Molecular docking and MD simulations : Use crystal structures of target proteins (e.g., FGFR1, PDB: 3GG) to predict binding modes . Validate with site-directed mutagenesis .
- Cellular pathway analysis : Western blotting for phosphorylation status of downstream targets (e.g., MAPK/ERK) .
- Biochemical assays : SPR or ITC to measure binding affinity (KD) to purified enzymes/receptors .
Q. What strategies are effective for optimizing its pharmacological properties (e.g., solubility, metabolic stability)?
- Structure-activity relationship (SAR) studies : Modify substituents on the benzodioxole (e.g., methoxy vs. hydroxy groups) or indole (e.g., N-methyl vs. H) to assess impact on LogP and solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxyethyl moiety to enhance bioavailability .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Q. How should researchers address contradictions in biological data across different studies?
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies in IC50 values .
- Structural analogs comparison : Compare activity of thiophene- vs. furan-containing analogs (e.g., thiophene may enhance π-π stacking in hydrophobic pockets) .
- Orthogonal validation : Confirm anti-proliferative effects using both 2D monolayer and 3D spheroid models .
Q. What considerations are critical for designing in vivo efficacy and toxicity studies?
- Pharmacokinetics (PK) : Measure Cmax, T1/2, and AUC in rodent models after oral/intravenous administration. Use LC-MS/MS for plasma concentration analysis .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in 14-day repeat-dose studies .
- Xenograft models : Evaluate tumor growth inhibition in immunodeficient mice inoculated with FGFR-driven cancer cell lines (e.g., SNU-16 gastric cancer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
